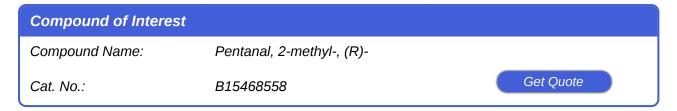


A Technical Guide to (R)-2-Methylpentanal: Synonyms, Properties, and Synthetic Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpentanal is a chiral aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules where precise stereochemistry is essential for biological activity. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key chemical data for (R)-2-methylpentanal. Furthermore, it details established experimental protocols for its synthesis and offers insights into its applications in drug development.

Nomenclature and Identifiers

A clear and unambiguous identification of chemical compounds is critical in research and development. This section provides a consolidated list of synonyms, IUPAC names, and registry numbers for (R)-2-methylpentanal and its related achiral form.

Table 1: Synonyms and Identifiers for 2-Methylpentanal and its (R)-enantiomer



Identifier Type	(R)-2-methylpentanal	2-Methylpentanal (racemic)
IUPAC Name	(2R)-2-methylpentanal[1]	2-Methylpentanal[2]
CAS Registry Number	53531-14-9[3]	123-15-9[2][4]
Synonyms	(r)-2-methylvaleraldehyde[1]	2-Methylvaleraldehyde[2][4]
Pentanal, 2-methyl-, (R)-[1]	α-Methylpentanal[2]	
2-Formylpentane[2]		_
2-Methyl-n-valeraldehyde	_	
Valeraldehyde, 2-methyl-[2]	_	
Molecular Formula	C6H12O[3]	C6H12O[2][4]
Molecular Weight	100.16 g/mol [1]	100.16 g/mol [2][4]
InChI	InChI=1S/C6H12O/c1-3-4- 6(2)5-7/h5-6H,3-4H2,1- 2H3/t6-/m1/s1[1]	InChI=1S/C6H12O/c1-3-4- 6(2)5-7/h5-6H,3-4H2,1-2H3[2]
InChlKey	FTZILAQGHINQQR- ZCFIWIBFSA-N[1]	FTZILAQGHINQQR- UHFFFAOYSA-N[2]
SMILES	CCCINVALID-LINKC=O[1]	CCCC(C)C=O[2]

Physicochemical Properties

Understanding the physical and chemical properties of (R)-2-methylpentanal is essential for its handling, purification, and use in chemical reactions. The following table summarizes key quantitative data for the racemic 2-methylpentanal, which are largely representative of the (R)-enantiomer.

Table 2: Physicochemical Data for 2-Methylpentanal



Property	Value	Conditions
Boiling Point	119-120 °C	at 1 atm
Density	0.808 g/mL	at 25 °C
Refractive Index (nD)	1.401	at 20 °C
Water Solubility	4.2 g/L	at 25 °C
Flash Point	16 °C	
Appearance	Colorless to light yellow liquid	_

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of (R)-2-methylpentanal.

Table 3: Spectroscopic Data for 2-Methylpentanal

Spectroscopy Type	Key Peaks/Signals
Infrared (IR) Spectrum	A digitized IR spectrum is available through the NIST Chemistry WebBook, showing characteristic aldehyde C-H and C=O stretches. [5]
Mass Spectrum (EI)	The mass spectrum (electron ionization) is available from the NIST Chemistry WebBook, providing fragmentation patterns for structural confirmation.[6]
¹H NMR	Predicted shifts would include a downfield aldehyde proton (CHO) signal, along with signals for the alkyl chain protons.
¹³ C NMR	A characteristic downfield peak for the carbonyl carbon is expected, in addition to peaks for the aliphatic carbons.



Experimental Protocols

The synthesis of enantiomerically pure (R)-2-methylpentanal is a key step in its utilization. This section details two prominent synthetic strategies.

Synthesis via Aldol Condensation and Hydrogenation

A common industrial method to produce 2-methylpentanal involves the aldol condensation of propanal.[4] This initially yields 2-methyl-2-pentenal, which can then be selectively hydrogenated to the desired aldehyde. The enantioselective synthesis of the (R)-enantiomer requires a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Aldol Condensation of Propanal

This protocol describes the general procedure for the aldol condensation of propanal to form 2-methyl-2-pentenal, the precursor to 2-methylpentanal.

- Reaction Setup: In a reaction vessel, mix propanal with a nitrogenous organic base (e.g., pyrrolidine, morpholine) and an organic acid. The molar ratio of propanal to the nitrogenous base is typically in the range of 1:0.02 to 1:1.2.[7]
- Reaction: Stir the mixture. The reaction is often carried out without a solvent.[7]
- Workup: After the reaction is complete, add water to wash the mixture. The organic layer containing 2-methyl-2-pentenal is then separated.
- Purification: The crude product can be purified by distillation.
- Hydrogenation: The resulting 2-methyl-2-pentenal can be hydrogenated using a suitable catalyst to yield 2-methylpentanal. For the specific synthesis of (R)-2-methylpentanal, an asymmetric hydrogenation using a chiral catalyst would be required.

Biocatalytic Kinetic Resolution

A highly efficient method for obtaining enantiomerically pure (R)-2-methylpentanol, which can then be oxidized to (R)-2-methylpentanal, is through the biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde (2-methylpentanal).[8]



Experimental Protocol: Biocatalytic Reduction of Racemic 2-Methylpentanal

This protocol outlines the key steps in the kinetic resolution using an evolved ketoreductase enzyme.[8]

- Enzyme and Cofactor Preparation: Prepare a solution containing an evolved ketoreductase enzyme that selectively reduces the (R)-enantiomer of 2-methylpentanal. A cofactor such as NADPH is also required.
- Reaction Mixture: Combine the racemic 2-methylpentanal with the enzyme and cofactor solution. The reaction is typically carried out in a buffered aqueous medium.
- Bioreduction: Allow the reaction to proceed, during which the ketoreductase will selectively convert (R)-2-methylpentanal to (R)-2-methylpentanal, leaving the (S)-2-methylpentanal largely unreacted.
- Reaction Monitoring and Quenching: Monitor the reaction progress to achieve the desired conversion (typically around 50% to maximize enantiomeric excess of both the product and the remaining starting material). The reaction can be stopped by adding a chelating agent like EDTA to inactivate the enzyme.[8]
- Separation and Purification: Separate the resulting (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal. This can be achieved by techniques such as distillation or chromatography.
- Oxidation (Optional): If (R)-2-methylpentanal is the desired final product, the purified (R)-2-methylpentanol can be oxidized using standard oxidation protocols for primary alcohols.

Applications in Drug Development

(R)-2-methylpentanal and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds.

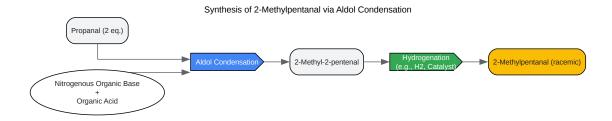
Meprobamate: 2-Methylpentanal is a precursor to the commercial tranquilizer meprobamate.
 [4]

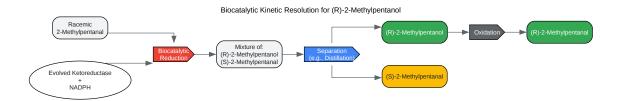


• Antibiotic Synthesis: (R)-2-methylpentanol, derived from (R)-2-methylpentanal, was utilized in the synthesis of the antibiotic Zincophorin.[8]

Experimental and Synthetic Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows.





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